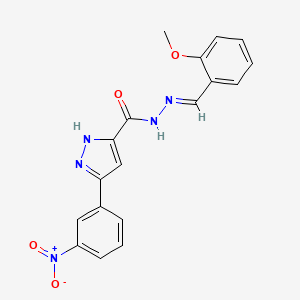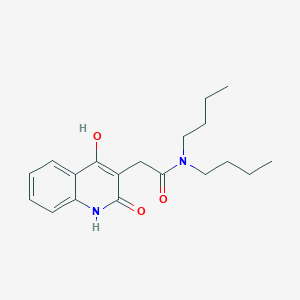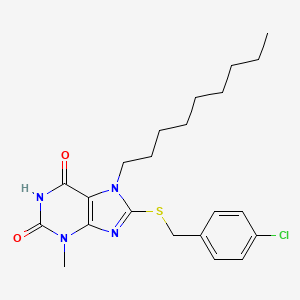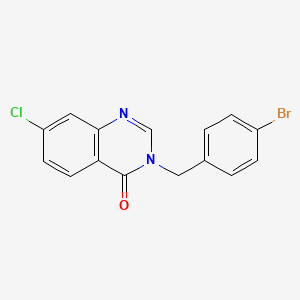![molecular formula C8H7ClF3NS B11993946 2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline CAS No. 81029-02-9](/img/structure/B11993946.png)
2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-1,1,2-trifluoroéthyl)thio]aniline est un composé organique de formule moléculaire C8H7ClF3NS. Il se caractérise par la présence d’un groupe trifluoroéthyle attaché à une liaison thioéther, qui est en outre relié à une partie aniline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline implique généralement la réaction du 2-chloro-1,1,2-trifluoroéthanethiol avec l’aniline dans des conditions contrôlées. La réaction est généralement réalisée en présence d’une base, telle que l’hydroxyde de sodium ou le carbonate de potassium, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est chauffé à une température spécifique pour garantir la conversion complète des réactifs en le produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline peut impliquer des procédés à flux continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et des conditions réactionnelles optimisées peut améliorer encore la possibilité de mise à l’échelle de la synthèse. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la recristallisation pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
La 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le composé en son thiol ou ses dérivés aminés correspondants en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe trifluoroéthyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque ; généralement réalisée à température ambiante ou à des températures légèrement élevées.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres sous atmosphère inerte.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Dérivés thioliques, dérivés aminés
Substitution : Divers dérivés d’aniline substitués
Applications De Recherche Scientifique
La 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de composés fluorés.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique et de sa réactivité uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux, notamment les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action de la 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluoroéthyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. La liaison thioéther peut subir des transformations métaboliques, conduisant à la formation d’intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent moduler diverses voies biochimiques, contribuant aux effets biologiques du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- Difluorométhyl éther de 2-chloro-1,1,2-trifluoroéthyle
- Difluorométhyl éther de 1-chloro-2,2,2-trifluoroéthyle
- (2-Chloro-1,1,2-trifluoroéthyl)diéthylamine
Unicité
La 2-[(2-chloro-1,1,2-trifluoroéthyl)thio]aniline est unique en raison de la présence à la fois d’un groupe trifluoroéthyle et d’une liaison thioéther, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
81029-02-9 |
|---|---|
Formule moléculaire |
C8H7ClF3NS |
Poids moléculaire |
241.66 g/mol |
Nom IUPAC |
2-(2-chloro-1,1,2-trifluoroethyl)sulfanylaniline |
InChI |
InChI=1S/C8H7ClF3NS/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2 |
Clé InChI |
FCZIJASKFXRHTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)








![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)

